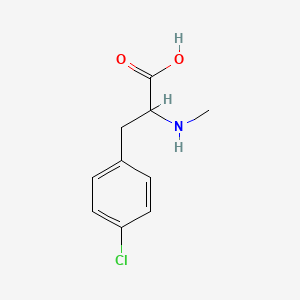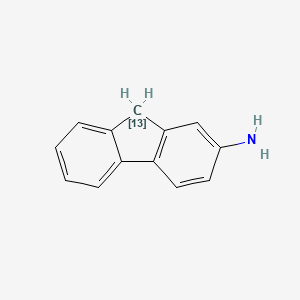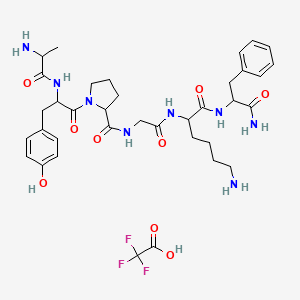
PAR-4 Agonist Peptide, amide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR-4 Agonist Peptide, amide TFA: is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound is known for its specificity, as it does not influence PAR-1 or PAR-2, and its activity can be inhibited by a PAR-4 antagonist . The compound is often used in scientific research to study the effects of PAR-4 activation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of PAR-4 Agonist Peptide, amide TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: : PAR-4 Agonist Peptide, amide TFA primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: : The synthesis involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products: : The major product of the synthesis is the this compound itself, which is obtained in a highly purified form after HPLC purification .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, PAR-4 Agonist Peptide, amide TFA is used to study the synthesis and properties of peptides. It serves as a model compound for developing new peptide synthesis techniques and understanding peptide-receptor interactions .
Biology: : In biological research, this compound is used to investigate the role of PAR-4 in various physiological and pathological processes. It helps in understanding how PAR-4 activation affects cellular signaling pathways and contributes to conditions like inflammation and pain .
Medicine: : In medical research, this compound is studied for its potential therapeutic applications. It is used to explore new treatments for diseases where PAR-4 plays a critical role, such as certain types of cancer and cardiovascular diseases .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying new drug candidates that target PAR-4 and in optimizing the pharmacological properties of these candidates .
Wirkmechanismus
Mechanism: : PAR-4 Agonist Peptide, amide TFA exerts its effects by selectively activating the proteinase-activated receptor-4 (PAR-4). This activation triggers a cascade of intracellular signaling events that lead to various physiological responses .
Molecular Targets and Pathways: : The primary molecular target of this compound is PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 interacts with G proteins, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other PAR-4 agonists like AYPGKF-NH2 and TFLLR-NH2. These compounds also selectively activate PAR-4 but may differ in their potency and specificity .
Uniqueness: : PAR-4 Agonist Peptide, amide TFA is unique due to its high specificity for PAR-4 and its ability to be blocked by PAR-4 antagonists. This makes it a valuable tool for studying PAR-4-mediated signaling without interference from other PARs .
Eigenschaften
Molekularformel |
C36H49F3N8O9 |
|---|---|
Molekulargewicht |
794.8 g/mol |
IUPAC-Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7) |
InChI-Schlüssel |
BGPJLFVICWHITH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
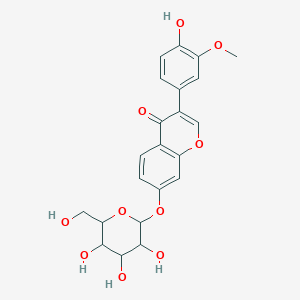
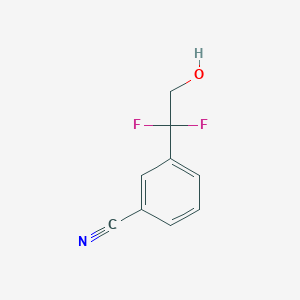
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)

![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
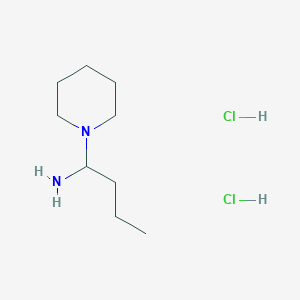
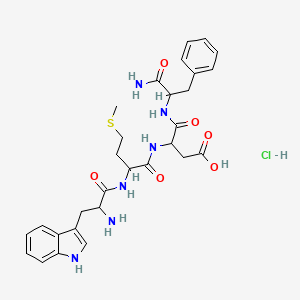

![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)


